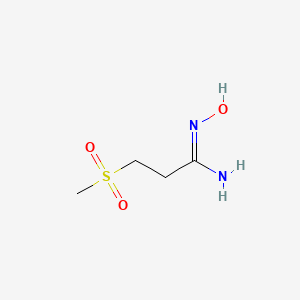
Bis(trimethylsilyl) 2,2-difluoropropanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trimethylsilyl) 2,2-difluoropropanedioate: is an organosilicon compound with the molecular formula C9H18F2O4Si2 It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by trimethylsilyl and difluoro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(trimethylsilyl) 2,2-difluoropropanedioate can be synthesized through the reaction of propanedioic acid with trimethylsilyl chloride and a fluorinating agent under anhydrous conditions. The reaction typically requires a base, such as pyridine, to facilitate the substitution of hydrogen atoms with trimethylsilyl and difluoro groups.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(trimethylsilyl) 2,2-difluoropropanedioate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.
Hydrolysis: The compound can be hydrolyzed to yield propanedioic acid and trimethylsilanol.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides and nucleophiles are used under anhydrous conditions.
Hydrolysis: Water or aqueous acids/bases are used to hydrolyze the compound.
Oxidation and Reduction: Specific oxidizing or reducing agents are employed depending on the desired transformation.
Major Products:
Substitution Reactions: Various substituted derivatives of propanedioic acid.
Hydrolysis: Propanedioic acid and trimethylsilanol.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: Bis(trimethylsilyl) 2,2-difluoropropanedioate is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a precursor to bioactive molecules. The presence of fluorine atoms can enhance the biological activity and metabolic stability of derived compounds.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various chemical processes and formulations.
Mécanisme D'action
The mechanism by which bis(trimethylsilyl) 2,2-difluoropropanedioate exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the trimethylsilyl groups act as leaving groups, facilitating the introduction of new functional groups. The difluoro groups can influence the reactivity and stability of the compound, affecting its behavior in different chemical environments.
Comparaison Avec Des Composés Similaires
Bis(trimethylsilyl) propanedioate: Lacks the difluoro groups, resulting in different reactivity and applications.
Bis(trimethylsilyl) difluoromethane: Contains a similar silyl and fluorine substitution pattern but with a different carbon backbone.
Uniqueness: Bis(trimethylsilyl) 2,2-difluoropropanedioate is unique due to the presence of both trimethylsilyl and difluoro groups on the propanedioic acid backbone. This combination imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications.
Propriétés
IUPAC Name |
bis(trimethylsilyl) 2,2-difluoropropanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18F2O4Si2/c1-16(2,3)14-7(12)9(10,11)8(13)15-17(4,5)6/h1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIJTIKOHSMPGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C(C(=O)O[Si](C)(C)C)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F2O4Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one](/img/structure/B2715173.png)


![4-({1-[2-(adamantan-1-yl)acetyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2715177.png)
![Tert-butyl 2-[(propan-2-yl)amino]acetate](/img/structure/B2715179.png)

![ethyl 4-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2715181.png)
![N-(2-chloro-5-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2715182.png)


![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2715187.png)


